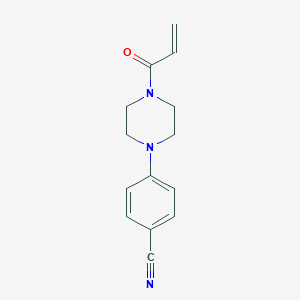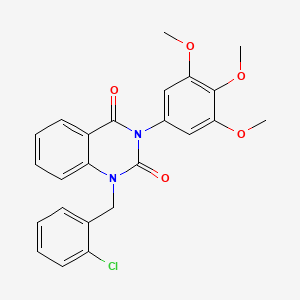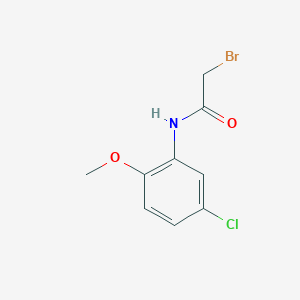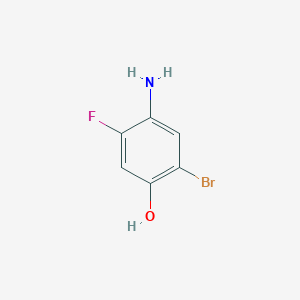
(Z)-ethyl 2-cyano-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 2-cyano-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is commonly used in the synthesis of various pharmaceuticals and has been found to have a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Cyanoacrylates and Acrylates in Medical and Industrial Applications
Cyanoacrylates, such as ethyl cyanoacrylate and 2-octyl cyanoacrylate, are used as adhesives in surgical, dental, and cosmetic procedures. These compounds have been studied for their role in allergic contact dermatitis (ACD) and potential cross-reactivity among different types of cyanoacrylates (Sato, Inomata, & Aihara, 2017). This highlights their significance in medical applications but also points to the need for caution due to potential allergic reactions.
Occupational Exposure to Cyanoacrylates and Acrylates
Occupational exposure to acrylates, including cyanoacrylates, in various industries can lead to health issues such as asthma and dermatitis. For example, workers using ethyl cyanoacrylate experienced symptoms leading to the diagnosis of occupational asthma, underscoring the health risks associated with prolonged exposure to these chemicals (Marraccini et al., 2004). These findings suggest that while cyanoacrylates are valuable for their adhesive properties, their potential health impacts require careful management and preventive measures in workplaces.
Polycyclic Aromatic Hydrocarbons (PAHs) in Occupational Settings
Related research also delves into the exposure to polycyclic aromatic hydrocarbons (PAHs), which, like naphthalenes, are present in environments where acrylate compounds are used or produced. Studies have investigated the presence of PAHs in urine as biomarkers of exposure, highlighting occupational health risks in industries such as coke production (Waidyanatha, Zheng, & Rappaport, 2003). This research is relevant for understanding the broader context of chemical exposure in workplaces utilizing related compounds.
Eigenschaften
IUPAC Name |
ethyl (Z)-2-cyano-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-2-30-25(29)21(16-26)15-22-17-28(23-10-4-3-5-11-23)27-24(22)20-13-12-18-8-6-7-9-19(18)14-20/h3-15,17H,2H2,1H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKFTKGEVKPANS-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)
![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)


![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)


![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)
![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)


![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)
